molecular formula C18H15NO2 B185760 2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26180-27-8

2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B185760
CAS No.: 26180-27-8
M. Wt: 277.3 g/mol
InChI Key: HDBAHTOZGLYRSE-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a substituted pyrrole ring at the ortho position of the aromatic carboxylic acid. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol . The compound’s structure combines a hydrophobic phenyl group and a polar carboxylic acid moiety, enabling diverse intermolecular interactions, including hydrogen bonding and π-π stacking.

Properties

IUPAC Name

2-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-11-12-16(14-7-3-2-4-8-14)19(13)17-10-6-5-9-15(17)18(20)21/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBAHTOZGLYRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180805
Record name Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26180-27-8
Record name Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 2-Aminobenzoic acid methyl ester

    • 2-Methyl-5-phenyl-1,4-pentanedione (custom-synthesized diketone)

  • Catalyst : Ammonium acetate facilitates imine formation and cyclization.

  • Solvent : Reflux in acetic acid or toluene.

  • Temperature : 110–120°C for 12–24 hours.

Table 1: Paal-Knorr Cyclization Parameters

ParameterDetails
Diketone2-Methyl-5-phenyl-1,4-pentanedione
Amine2-Aminobenzoic acid methyl ester
SolventAcetic acid
Temperature120°C
Reaction Time18 hours
Yield26–35%

The low yield stems from competing side reactions, such as diketone decomposition. Patent CN110551050A highlights analogous challenges, noting that microwave-assisted synthesis can enhance efficiency by reducing reaction time to 2–4 hours.

Palladium-catalyzed cross-coupling enables precise introduction of the phenyl group at the pyrrole’s 5-position. This method is critical when the diketone for Paal-Knorr synthesis is unavailable.

Synthetic Pathway

  • Intermediate Synthesis :

    • Brominate 2-methyl-1H-pyrrole-1-benzoic acid methyl ester at position 5 using N-bromosuccinimide (NBS).

  • Coupling Reaction :

    • React 5-bromo-2-methyl-1H-pyrrole-1-benzoic acid methyl ester with phenylboronic acid under Suzuki conditions.

Table 2: Suzuki Coupling Parameters

ParameterDetails
CatalystPd(OAc)₂, PPh₃
BaseK₂CO₃
SolventDMF/H₂O (3:1)
Temperature80°C
Reaction Time16 hours
Yield72–78%

Patent WO2006109323A1 emphasizes the role of ligand selection, with triphenylphosphine optimizing palladium activity. Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H₂O (1:1:1) at 20°C for 12 hours, achieving 70% yield.

Nitrile Hydrolysis to Carboxylic Acid

For substrates with a nitrile group, hydrolysis offers a direct route to the benzoic acid moiety. This method avoids ester protection/deprotection steps.

Hydrolysis Protocol

  • Reactants :

    • 2-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile

  • Conditions :

    • NaOH (4 equiv) in ethylene glycol/H₂O (2:1) at 130°C for 8 hours.

  • Acidification : Adjust pH to 4–5 with HCl to precipitate the carboxylic acid.

Table 3: Nitrile Hydrolysis Parameters

ParameterDetails
BaseNaOH
SolventEthylene glycol/H₂O
Temperature130°C
Reaction Time8 hours
Yield85–90%

Patent CN110551050A demonstrates this approach for analogous compounds, achieving >95% purity after silica gel chromatography.

Industrial-Scale Optimization

Scalable production requires addressing cost, yield, and purity. Key strategies include:

Catalyst Recycling

  • Palladium Recovery : Patent WO2006109323A1 employs tetraethylammonium chloride to precipitate Pd residues, enabling 90% catalyst recovery.

Isomer Separation

  • Crystallization : Ethyl acetate/cyclohexane mixtures resolve positional isomers, enhancing purity to >99%.

Table 4: Industrial Production Metrics

MetricBenchmarked Value
Batch Size50–100 kg
Overall Yield58–63%
Purity>99% (HPLC)

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYieldPurityScalability
Paal-Knorr26–35%85%Moderate
Suzuki Coupling72–78%95%High
Nitrile Hydrolysis85–90%98%High

The Suzuki and hydrolysis methods outperform Paal-Knorr in yield and scalability, making them preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, and halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds, including 2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, exhibit significant antibacterial and antitubercular properties. For instance, studies have shown that certain synthesized analogs demonstrated potent activity against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL . This suggests the potential of these compounds in developing new antibiotics.

Inhibition of Enzymes
The compound has been evaluated for its inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are critical in bacterial metabolism and are common targets for antibiotic development. The synthesized compounds showed binding interactions with the active sites of these enzymes, indicating their potential as effective inhibitors .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving the reaction of substituted phenyl acetic acids with pyrrole derivatives. A notable approach includes using coupling agents such as benzotriazol and catalytic reagents under controlled conditions to yield high-purity products .

Structural Modifications
Modifications to the benzoic acid portion or the pyrrole ring can significantly influence biological activity. For example, altering substituents on the pyrrole nitrogen or changing the position of the carboxylic group can enhance selectivity and potency against specific targets like KAT8 (lysine acetyltransferase) while maintaining low activity against other KAT families .

Case Studies

Study Focus Findings
Study on Antitubercular Activity Evaluated various pyrrole derivatives for activity against M. tuberculosisCompounds exhibited MIC values as low as 0.8 µg/mL, indicating strong antibacterial properties
KAT Inhibition Study Investigated selectivity and potency against KAT8Certain modifications improved selectivity while retaining inhibitory potency; compounds showed IC50 values around 8.2 μM for optimal derivatives
Molecular Docking Studies Assessed binding interactions with DHFR and ENRDemonstrated significant binding affinity, suggesting potential therapeutic applications in treating bacterial infections

Mechanism of Action

The mechanism of action of benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituent Position on Benzoic Acid Heterocycle Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Implications
2-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid (Target) Ortho (2-position) Pyrrole with methyl and phenyl substituents -COOH (carboxylic acid) 277.32 Moderate solubility; potential steric hindrance
3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid Meta (3-position) Identical pyrrole substituents -COOH 277.32 Improved hydrogen bonding capacity
2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-pyrrol-3-yl]amino}benzoic acid Para (5-position) Dioxo-pyrrole with chloro substituents -COOH, -NH-, -Cl (×2) ~377.18 Increased acidity (lower pKa); higher polarity
5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-pyrrol-1-yl]-2-hydroxybenzoic acid Ortho (2-position) Oxo-pyrrole with benzoyl, nitro, and hydroxy -COOH, -OH (×2), -NO₂, -COPh ~438.37 Enhanced hydrogen bonding and π-π interactions
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid Ortho (2-fluoro), meta (5-pyrazole) Pyrazole ring -COOH, -F 220.20 Higher metabolic stability; aromatic pyrazole

Key Comparative Analysis

Substituent Position and Steric Effects
  • Meta substitution allows for unhindered hydrogen bonding between the -COOH group and adjacent molecules, as highlighted in hydrogen-bonding pattern studies .
Heterocycle Modifications
  • The dioxo-pyrrole in ’s compound introduces electron-withdrawing groups, increasing acidity (predicted pKa ~2.5–3.0) compared to the target compound’s pyrrole (pKa ~4.5–5.0) .
  • The pyrazole in ’s analog offers greater aromaticity and metabolic stability due to its nitrogen-rich heterocycle, a feature absent in the target compound’s pyrrole .
Functional Group Contributions
  • The nitro and hydroxy groups in ’s compound enhance crystallinity via hydrogen bonding (O-H⋯O/N) and π-π stacking (nitro-phenyl interactions), whereas the target compound relies on weaker van der Waals forces .

Biological Activity

2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound characterized by a pyrrole ring substituted with a methyl and phenyl group, linked to a benzoic acid moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C16H15NC_{16}H_{15}N and it has a molecular weight of approximately 235.3 g/mol. The presence of both the pyrrole and benzoic acid components facilitates diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The pyrrole ring can participate in π-stacking interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit potent antimicrobial properties. For instance, certain pyrrole derivatives have shown significant activity against both Staphylococcus aureus (including MRSA strains) and Mycobacterium tuberculosis .

Minimum Inhibitory Concentration (MIC) Values:

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus3.90
This compoundMRSA<1.00
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazideM. tuberculosis5.00

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Antitubercular Activity

Research has indicated that certain derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis effectively. For example, modifications to the pyrrole structure have led to compounds with MIC values as low as 5 µg/mL against resistant strains.

Study on Antibacterial Properties

In a study published in MDPI, several pyrrole derivatives were synthesized and evaluated for their antibacterial efficacy. The results highlighted that compounds similar to this compound exhibited significant antibacterial activity, particularly against S. aureus and M. tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various enzymes implicated in bacterial resistance mechanisms. The studies revealed that the compound forms stable complexes with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (FabI), which are critical targets in antibiotic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving substituted pyrrole precursors. For example, describes the use of base-assisted cyclization to form structurally similar pyrrol-2-one derivatives. Key steps include:

  • Step 1 : Condensation of substituted benzoic acid derivatives with pyrrole intermediates under basic conditions (e.g., NaOH or Ca(OH)₂) .
  • Step 2 : Optimization of reaction temperature (typically 60–100°C) and stoichiometry (1:1.2 molar ratio of benzoic acid to pyrrole) to improve yield.
  • Step 3 : Purification via recrystallization using ethanol/water mixtures (yields ~40–60%) .
    • Data Table :
PrecursorReaction TimeYield (%)Melting Point (°C)
5-Methyl-pyrrole derivative24 h46209–211
4-Chloro-phenyl analog18 h63138–141

Q. How is the structural integrity of this compound confirmed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 2.3 ppm (methyl group) confirm substitution patterns .
  • X-ray crystallography : highlights bond lengths (C–C: ~1.48 Å) and angles (C–N–C: ~120°) for analogous pyrrole-containing compounds, ensuring geometric accuracy .
  • FTIR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (O–H stretch) validate the benzoic acid moiety .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–10 min) .
  • TGA/DSC : Thermal stability analysis (decomposition >250°C) ensures suitability for high-temperature applications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

  • Methodology :

  • DFT calculations : Compare theoretical NMR shifts (e.g., using Gaussian 16) with experimental data to identify discrepancies in substituent effects .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to explain unexpected bioactivity profiles .
    • Case Study : demonstrates how theoretical IR spectra of similar benzoic acid derivatives align with experimental data within ±5 cm⁻¹ .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodology :

  • Stepwise optimization : Isolate intermediates (e.g., pyrrole precursors) to minimize side reactions .
  • Catalytic additives : Use Pd/C or CuI to accelerate coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitution) .
    • Data Contradiction : reports yields of 46–63% for similar compounds, suggesting variability in steric hindrance or solvent polarity effects .

Q. How do substituents on the pyrrole ring influence the compound’s physicochemical properties?

  • Methodology :

  • LogP analysis : Compare lipophilicity (e.g., methyl vs. trifluoromethyl groups) using shake-flask or HPLC-derived measurements .
  • Solubility studies : Adjust pH (e.g., 6.5–7.4) to enhance aqueous solubility for biological assays .
    • Table :
SubstituentLogPAqueous Solubility (mg/mL)
-CH₃ (methyl)2.80.12
-CF₃ (trifluoromethyl)3.50.04

Q. What are the best practices for resolving crystallographic disorder in X-ray structures of this compound?

  • Methodology :

  • TWINABS refinement : Apply to correct for twinning in crystals with low symmetry .
  • Temperature factors : Analyze anisotropic displacement parameters to identify disordered regions (e.g., phenyl ring rotations) .

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